2-Propenamide, N,N'-1,3-phenylenebis[2-methyl-
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Overview
Description
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two propenamide groups attached to a 1,3-phenylenebis core, with each propenamide group containing a 2-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] typically involves the reaction of 1,3-phenylenediamine with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propenamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the propenamide groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] involves its interaction with molecular targets through its propenamide groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application. The compound’s reactivity is influenced by the presence of the 2-methyl substituents, which can affect its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N,N’-1,2-phenylenebis[2-methyl-]
- 2-Propenamide, N,N’-1,4-phenylenebis[2-methyl-]
- 2-Propenamide, N,N’-1,3-phenylenebis[methylene]
Uniqueness
2-Propenamide, N,N’-1,3-phenylenebis[2-methyl-] is unique due to its specific substitution pattern on the phenylene ring, which can influence its chemical properties and reactivity. The presence of the 2-methyl groups on the propenamide moieties also adds to its distinct characteristics compared to other similar compounds.
Properties
CAS No. |
25256-12-6 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-N-[3-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13(17)15-11-6-5-7-12(8-11)16-14(18)10(3)4/h5-8H,1,3H2,2,4H3,(H,15,17)(H,16,18) |
InChI Key |
GPZMMHLFZGNTRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)NC(=O)C(=C)C |
Origin of Product |
United States |
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